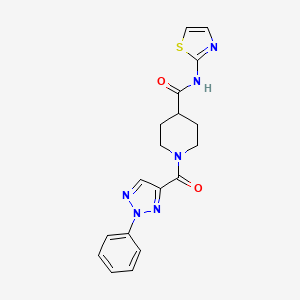
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that incorporates multiple bioactive moieties. The structural components, particularly the triazole and thiazole rings, have been associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The triazole ring is known to act as a pharmacophore, facilitating binding to biological targets that may lead to therapeutic effects. Additionally, the thiazole moiety has been recognized for its potential in drug development due to its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The incorporation of the thiazole ring enhances these effects, potentially through mechanisms involving the disruption of microbial cell membranes or interference with metabolic pathways.
Antitumor Activity
Several studies have highlighted the anticancer potential of triazole-thiazole hybrids. For example, compounds similar to the one have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl or thiazole groups can significantly influence potency.
Anticonvulsant Properties
The anticonvulsant activity of related compounds has also been documented. The presence of the thiazole ring is thought to contribute to this activity by modulating neurotransmitter systems or ion channels involved in seizure activity.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that those with a thiazole substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that compounds similar to this compound showed IC50 values ranging from 5 to 15 µM against MCF-7 cells, suggesting promising anticancer potential .
- Anticonvulsant Activity : In a model for epilepsy, derivatives were tested in vivo and demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), with some compounds achieving over 80% protection at doses as low as 20 mg/kg .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | MIC (µg/mL) | IC50 (µM) | Anticonvulsant Activity |
|---|---|---|---|---|
| Compound A | Triazole + Thiazole | <10 | 5 | Yes |
| Compound B | Triazole + Phenyl | 15 | 10 | No |
| Compound C | Thiazole Only | >20 | 20 | Yes |
特性
IUPAC Name |
1-(2-phenyltriazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-16(21-18-19-8-11-27-18)13-6-9-23(10-7-13)17(26)15-12-20-24(22-15)14-4-2-1-3-5-14/h1-5,8,11-13H,6-7,9-10H2,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDHLDBLUPNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














